molecular formula C19H22O4 B3461651 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate

Cat. No.: B3461651
M. Wt: 314.4 g/mol
InChI Key: XPFSSUMCEUUERE-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core with three methyl groups and a cyclohexanecarboxylate ester moiety.

Chemical Reactions Analysis

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace halogen atoms.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, where it can interact with intracellular targets. For example, it may inhibit enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate can be compared with other chromen-2-one derivatives, such as:

Properties

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-11-9-15-17(12(2)13(3)18(20)22-15)16(10-11)23-19(21)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFSSUMCEUUERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
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3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
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3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 4
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 5
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 6
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate

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